![molecular formula C13H17NO7S B3020514 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid CAS No. 338793-98-9](/img/structure/B3020514.png)
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid” is a complex organic molecule. It contains several functional groups, including a benzyl group, an amino group, a sulfonyl group, and a carboxylic acid group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl, amino, sulfonyl, and acetic acid groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the carboxylic acid group could be involved in esterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications
Solubilizing Protective Group for Self-Assembled Monolayers (SAMs)
The 3,4-dimethoxybenzyl group serves as an effective protective group for the thiol moiety in SAMs. These self-assembled monolayers are frequently used in diverse applications. However, the low solubility of their precursors can hinder their formation. By introducing the 3,4-dimethoxybenzyl group, the solubility and stability of the precursor improve. During monolayer formation, this protective group is cleaved off, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid). The resulting SAMs maintain the same structure and quality as those obtained from unprotected thiols .
Synthesis of Novel Amides
Researchers have synthesized a series of novel amides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid. These amides were prepared using 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides. The latter were obtained in high yields (40–72%). These amides exhibit potential antioxidant and antibacterial activities .
Potential Applications in Organic Transistors
While not yet fully explored, the compound’s unique structure suggests potential applications in organic transistors. Its stability and solubility properties could contribute to lower contact resistance and improved device performance .
Surface Modification and Functionalization
The 3,4-dimethoxybenzyl group can be used for surface modification and functionalization. By incorporating this protective group, researchers can enhance the properties of various materials, such as nanoparticles, surfaces, and polymers.
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Its toxicity would depend on factors like its reactivity and the nature of its breakdown products .
Future Directions
properties
IUPAC Name |
2-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]sulfonylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7S/c1-20-10-4-3-9(5-11(10)21-2)6-14-12(15)7-22(18,19)8-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSGDCYNMNQDFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.